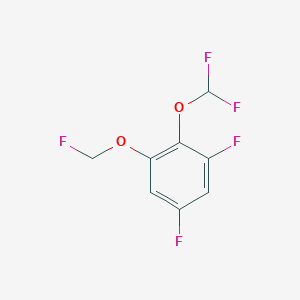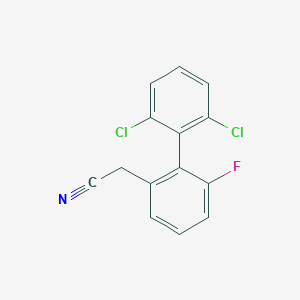
(2',6'-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile typically involves the following steps:
Nitrile Formation: The acetonitrile group can be introduced through a reaction involving a suitable precursor, such as a halogenated biphenyl derivative, with a nitrile source like sodium cyanide under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of (2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile may involve large-scale halogenation and nitrile formation processes, optimized for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
(2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield biphenyl derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced biphenyl compounds.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its interactions with biological systems, including its potential as a ligand for certain receptors.
Medicine: Research may explore its potential therapeutic properties or its use as a precursor for pharmaceutical compounds.
Industry: The compound could be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism by which (2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile exerts its effects depends on its specific interactions with molecular targets. These may include:
Binding to Receptors: The compound may act as a ligand, binding to specific receptors and modulating their activity.
Enzyme Inhibition or Activation: It may inhibit or activate certain enzymes, affecting biochemical pathways.
Interaction with Cellular Components: The compound could interact with cellular membranes or other components, influencing cellular functions.
相似化合物的比较
Similar Compounds
(2’,6’-Dichloro-biphenyl-2-yl)-acetonitrile: Lacks the fluorine atom, which may affect its chemical properties and reactivity.
(2’,6’-Fluoro-biphenyl-2-yl)-acetonitrile: Lacks the chlorine atoms, leading to different chemical behavior.
(2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol: Contains a hydroxyl group instead of the nitrile group, resulting in different reactivity and applications.
Uniqueness
The unique combination of chlorine, fluorine, and acetonitrile groups in (2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile imparts distinct chemical properties, making it valuable for specific research and industrial applications. Its reactivity and potential interactions with biological systems may differ significantly from those of similar compounds.
属性
分子式 |
C14H8Cl2FN |
|---|---|
分子量 |
280.1 g/mol |
IUPAC 名称 |
2-[2-(2,6-dichlorophenyl)-3-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-10-4-2-5-11(16)14(10)13-9(7-8-18)3-1-6-12(13)17/h1-6H,7H2 |
InChI 键 |
LOHDTECFGKLXOC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=CC=C2Cl)Cl)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




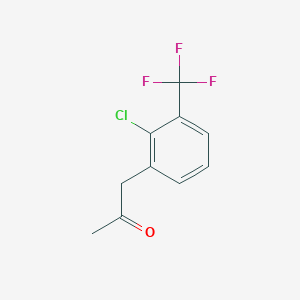
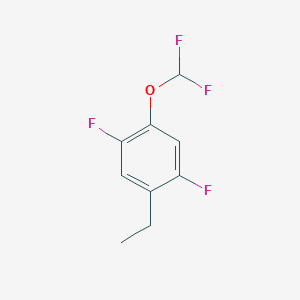
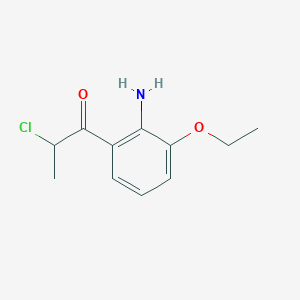
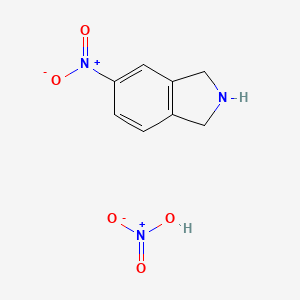
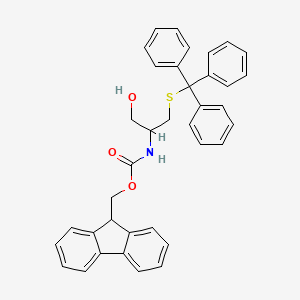
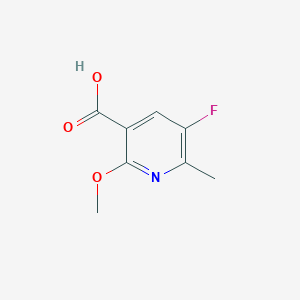
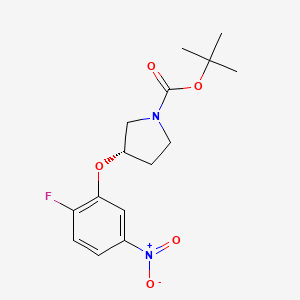
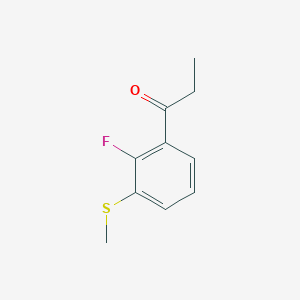
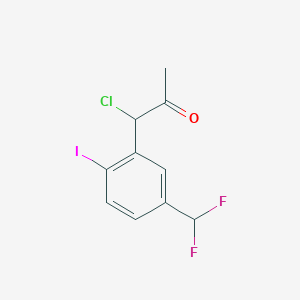
![4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine](/img/structure/B14055724.png)
